molecular formula C8H5F3O3 B1586434 3-hydroxy-5-(trifluoromethyl)benzoic Acid CAS No. 328-69-8

3-hydroxy-5-(trifluoromethyl)benzoic Acid

Cat. No. B1586434
M. Wt: 206.12 g/mol
InChI Key: BJUOAPFXYPEEMK-UHFFFAOYSA-N
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Patent
US08198272B2

Procedure details

3-Hydroxy-5-trifluoromethylbenzoic acid (2 g) was initially charged at RT in DMF (15 ml) while stirring, and admixed dropwise with methyl iodide (3.0 ml). After adding potassium carbonate (5.6 g), the mixture was stirred for 5 h and left to stand overnight. It was then admixed with water and extracted three times with MtB ether. The combined MTB ether phases were dried over sodium sulfate, filtered and concentrated. 2.29 g of the title compound were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5](O)=[O:6].CI.[C:17](=O)([O-])[O-].[K+].[K+].O.CN([CH:27]=[O:28])C>>[CH3:17][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([O:28][CH3:27])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
5.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 h
Duration
5 h
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
extracted three times with MtB ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined MTB ether phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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